

The Phosphoglycerate Mutase Family: A Technical Chronicle of Its Discovery and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pgaan*

Cat. No.: *B034372*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGM) is a pivotal enzyme in central carbon metabolism, catalyzing the reversible isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG) in the glycolytic and gluconeogenic pathways.^{[1][2][3]} This seemingly simple intramolecular phosphoryl transfer is crucial for setting up the subsequent dehydration reaction that generates the high-energy phosphate bond in phosphoenolpyruvate. The enzyme's discovery is intrinsically linked to the foundational work of elucidating the sequence of reactions in glycolysis, often called the Embden-Meyerhof pathway.^{[4][5]} This guide provides a technical overview of the history, discovery, mechanistic diversity, and key experimental protocols associated with phosphoglycerate mutase, tailored for professionals in scientific research and drug development.

Discovery and Historical Context

The journey to understanding PGM began with the broader investigation into glycolysis in the early 20th century. While the overall process of glucose conversion to lactate was being mapped out, the specific enzymes catalyzing each step remained to be isolated and characterized. PGM was first identified in yeast, and its role as a distinct catalytic step was established as part of this monumental effort.^[6]

A critical breakthrough in understanding its mechanism came from the work of Sutherland, Posternak, and Cori in 1949, who discovered that the reaction required a catalytic amount of what is now known as 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.^[7] This finding was crucial, as it distinguished this class of mutases from others and hinted at a more complex mechanism than a direct intramolecular transfer. It led to the classification of the cofactor-dependent phosphoglycerate mutase (dPGM).^{[1][2]}

Later research uncovered a second, distinct class of PGM that operates without the need for 2,3-BPG.^[1] This cofactor-independent phosphoglycerate mutase (iPGM) was found predominantly in plants, nematodes, and certain bacteria.^{[8][9]} The discovery of iPGM revealed that nature had evolved two separate solutions for the same catalytic problem, making the PGM family a fascinating case of non-homologous isofunctional enzymes.^{[8][10]}

Mechanistic Diversity: dPGM vs. iPGM

The two classes of PGM are fundamentally different in their structure, active site, and catalytic mechanism. This diversity presents unique opportunities for selective targeting in drug development, particularly for infectious diseases caused by organisms that rely on the iPGM form not present in humans.^[8]

Cofactor-Dependent PGM (dPGM)

The dPGM enzyme, found in all vertebrates and fungi, operates via a "ping-pong" mechanism involving a phospho-enzyme intermediate.^{[11][12]} The active site contains a critical histidine residue that is phosphorylated in the enzyme's resting state.^{[2][13]}

The catalytic cycle proceeds as follows:

- **Phosphoryl Transfer to Substrate:** 3-phosphoglycerate binds to the active site. The phosphoryl group from the phosphohistidine is transferred to the C-2 hydroxyl group of the substrate, forming a transient 2,3-bisphosphoglycerate intermediate.^{[2][13]}
- **Phosphoryl Transfer from Substrate:** The phosphoryl group originally on the C-3 position of the intermediate is then transferred back to the same active site histidine, regenerating the phospho-enzyme.
- **Product Release:** The product, 2-phosphoglycerate, is released from the active site.

The cofactor, 2,3-BPG, is required to initially phosphorylate the active site histidine ("prime" the enzyme), and small amounts are needed to maintain the enzyme in its active, phosphorylated state.

```
// Edges s3PG -> E_P [label=" Binds"]; E_P -> Intermediate [label=" Transfers PO32- to C2"];  
Intermediate -> E_P [label=" Transfers PO32- from C3", dir=back]; E_P -> s2PG [label="  
Releases"];
```

```
// Cofactor priming BPG [label="2,3-BPG\n(Cofactor)", shape=diamond, fillcolor="#FFFFFF",  
fontcolor="#202124"]; BPG -> E [label=" Primes Enzyme"]; E -> E_P [style=dashed]; }  
caption="Catalytic mechanism of cofactor-dependent phosphoglycerate mutase (dPGM)."
```

Cofactor-Independent PGM (iPGM)

The iPGM enzymes, found in plants and various microorganisms, utilize a different mechanism that resembles that of alkaline phosphatases.[\[1\]](#)[\[9\]](#) These enzymes are typically metalloenzymes, often requiring manganese (Mn²⁺) or cobalt (Co²⁺) for activity.[\[1\]](#)[\[14\]](#) Their mechanism involves a phosphoserine intermediate.

The proposed mechanism involves:

- Substrate Binding: 3-phosphoglycerate binds to the active site, coordinated by metal ions.
- Phospho-enzyme Formation: The phosphoryl group from the substrate is transferred to an active site serine residue, forming a phosphoserine intermediate and releasing dephosphorylated glycerate.
- Repositioning: The glycerate molecule reorients within the active site.
- Phosphoryl Transfer to Product: The phosphoryl group is transferred from the phosphoserine back to the glycerate molecule, but this time to the C-2 hydroxyl group, forming 2-phosphoglycerate.

```
// Logical flow Start -> Step1 [label=" Substrate PO32- transferred to Ser"]; Step1 -> Step2  
[label=" "]; Step2 -> End [label=" PO32- transferred back to Glycerate C2"];
```

```
// Add metal ion cofactor Manganese [label="Requires Mn2+/Co2+", shape=oval,  
fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; Start -> Manganese [style=invis]; //  
for positioning } caption="Logical flow of the cofactor-independent PGM (iPGM) mechanism."
```

Structural Biology Insights

The first crystal structures of PGM, initially from yeast, provided profound insights into its function.[\[12\]](#) The dPGM enzyme is typically a dimer or tetramer, with each subunit containing an active site at the bottom of a deep cleft.[\[13\]](#)[\[15\]](#) Crystallography confirmed the presence of two histidine residues (e.g., His8 and His179 in yeast PGM) positioned perfectly to facilitate the phosphoryl transfer via the ping-pong mechanism.[\[12\]](#)[\[13\]](#)

The structure of iPGM from *Bacillus stearothermophilus* was the first of its kind to be solved and revealed a completely different architecture with no evolutionary relationship to dPGM.[\[1\]](#) It consists of two domains: a phosphatase domain containing the active site serine and metal-binding sites, and a phosphotransferase domain.[\[9\]](#) This structural divergence underscores the independent evolutionary origins of the two enzyme classes.

Quantitative Data Summary

The kinetic properties of PGM vary depending on the source organism, isozyme, and experimental conditions such as pH and ionic strength.[\[11\]](#)[\[15\]](#) Below is a summary of key quantitative parameters reported in the literature.

Parameter	Organism/Enzyme	Value	Conditions	Reference
Km (3-PG)	Yeast dPGM	~200 μ M	-	[15]
Km (2-PG)	Yeast dPGM	100 - 200 μ M	-	[15]
Km (2-PG)	Chicken Breast Muscle dPGM	14 μ M	pH 7.5, 0.1 M KCl	[11]
Km (2,3-BPG)	Chicken Breast Muscle dPGM	0.069 μ M	pH 7.5, 0.1 M KCl	[11]
Km (3-PG)	E. coli dPGM	1.1 mM	pH 7.5, 37°C	[16]
Km (2-PG)	E. coli dPGM	0.2 mM	pH 7.5, 37°C	[16]
Molecular Mass	Yeast dPGM (Tetramer)	~110 kDa	-	[15]
Molecular Mass	Mammalian dPGM (Dimer)	56 - 60 kDa	-	[15]
pH Optimum	Various Species	~5.9	-	[15]

Experimental Protocols

Standard Enzyme Activity Assay (Coupled Assay)

The activity of phosphoglycerate mutase is most commonly measured using a coupled enzyme assay. In the forward direction (3-PG \rightarrow 2-PG), the product 2-PG is converted to phosphoenolpyruvate (PEP) by enolase. PEP is then used by pyruvate kinase (PK) to convert ADP to ATP, producing pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[\[17\]](#)[\[18\]](#)

Reagents:

- Assay Buffer: 100 mM Triethanolamine, pH 7.6, containing 2.5 mM MgSO₄ and 100 mM KCl.
- Substrate: 200 mM 3-Phosphoglyceric Acid (3-PGA).

- Cofactor: 20 mM 2,3-Diphospho-D-Glyceric Acid (2,3-BPG).
- Coupling Reagents:
 - 21 mM Adenosine 5'-Diphosphate (ADP).
 - 5 mM β -Nicotinamide adenine dinucleotide, reduced form (NADH).
- Coupling Enzymes:
 - Enolase (approx. 100 units/mL).
 - Pyruvate Kinase/Lactic Dehydrogenase (PK/LDH) enzyme suspension.
- Sample: Purified PGM enzyme solution or cell lysate.

Procedure:

- Prepare a reaction master mix in a 1.5 mL cuvette by combining Assay Buffer, ADP solution, NADH solution, 3-PGA substrate, 2,3-BPG cofactor, and the coupling enzymes (Enolase, PK/LDH).[\[17\]](#)
- Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
- Initiate the reaction by adding a small volume of the PGM enzyme solution or sample to the cuvette.
- Immediately mix by inversion and place the cuvette in a spectrophotometer.[\[17\]](#)
- Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[\[17\]](#)
- Calculate the rate of reaction ($\Delta A_{340}/\text{min}$) from the linear portion of the curve.
- Enzyme activity (Units/mL) can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is $6.22 \text{ mM}^{-1}\text{cm}^{-1}$).

// Nodes N_3PG [label="3-PG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
N_2PG [label="2-PG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_PEP

```
[label="PEP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_PYR
[label="Pyruvate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; N_LAC
[label="Lactate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

N_PGM [label="PGM\n(Enzyme to be Assayed)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
N_ENO [label="Enolase", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_PK [label="Pyruvate
Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; N_LDH [label="Lactate Dehydrogenase",
fillcolor="#34A853", fontcolor="#FFFFFF"];

N_NADH [label="NADH\n(A340 Detected)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_NAD
[label="NAD+\n(A340 Undetected)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges N_3PG -> N_2PG [label=" PGM"]; N_2PG -> N_PEP [label=" Enolase"]; N_PEP ->
N_PYR [label=" Pyruvate Kinase"]; N_PYR -> N_LAC [label=" Lactate Dehydrogenase"];
N_NADH -> N_NAD [label=" Monitored Reaction"];

// Invisible edges for alignment N_PGM -> N_ENO [style=invis]; N_ENO -> N_PK [style=invis];
N_PK -> N_LDH [style=invis]; } caption="Workflow of the coupled enzyme assay for PGM
activity."
```

Relevance in Drug Development

The metabolic reprogramming observed in many cancer cells often involves the upregulation of glycolytic enzymes, including phosphoglycerate mutase 1 (PGAM1), the primary isozyme in many tissues.[\[19\]](#)[\[20\]](#) This upregulation helps support the high anabolic demands of proliferating tumor cells.[\[19\]](#) Consequently, PGAM1 has emerged as an attractive therapeutic target for cancer treatment.[\[19\]](#)[\[20\]](#) Inhibiting its activity can disrupt the coordination between glycolysis and biosynthesis, potentially leading to cancer cell death.[\[19\]](#)

Furthermore, the existence of the structurally distinct iPGM in pathogenic organisms like *Trypanosoma brucei* (the causative agent of sleeping sickness) and various bacteria presents a clear opportunity for developing selective inhibitors that would not affect the human dPGM enzyme, offering a promising avenue for novel antimicrobial and antiparasitic drugs.[\[8\]](#)[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure and mechanism of action of a novel phosphoglycerate mutase from *Bacillus stearothermophilus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Research progress in phosphoglycerate mutase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of phosphoglucomutase and phosphoglyceric acid mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. InterPro [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoglycerate mutase. Kinetics and effects of salts on the mutase and bisphosphoglycerate phosphatase activities of the enzyme from chicken breast muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and activity of phosphoglycerate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteopedia.org [proteopedia.org]
- 14. The 2,3-bisphosphoglycerate-independent phosphoglycerate mutase from *Trypanosoma brucei*: metal-ion dependency and phosphoenzyme formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoglycerate Mutase - Proteopedia, life in 3D [proteopedia.org]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 亞旭生物科技 [abscience.com.tw]
- To cite this document: BenchChem. [The Phosphoglycerate Mutase Family: A Technical Chronicle of Its Discovery and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b034372#discovery-and-history-of-phosphoglycerate-mutase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com